

physical and chemical properties of tetrabutylammonium (dihydrogen trifluoride)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Tetrabutylammonium (dihydrogen trifluoride)*

Cat. No.: *B1339579*

[Get Quote](#)

An In-Depth Technical Guide to Tetrabutylammonium (Dihydrogen Trifluoride)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **tetrabutylammonium (dihydrogen trifluoride)**, a versatile reagent with significant applications in chemical synthesis and research. The information is presented to be a valuable resource for laboratory professionals, enabling a thorough understanding of its characteristics for safe and effective utilization.

Core Physical and Chemical Properties

Tetrabutylammonium (dihydrogen trifluoride), with the chemical formula $C_{16}H_{38}F_3N$, is a quaternary ammonium salt.^{[1][2]} It is typically a colorless to light yellow or brown liquid.^{[2][3]} This compound is noted for its role as a nucleophilic fluorinating agent in organic synthesis.^[4]

Quantitative Physical Properties

The following table summarizes the key quantitative physical properties of **tetrabutylammonium (dihydrogen trifluoride)**.

Property	Value	Source(s)
Molecular Weight	301.47 g/mol	[2][4]
Density	0.966 g/cm ³	[2][3]
Flash Point	13 °C	[2]
Appearance	Colorless to light yellow/brown liquid	[2][3]

Note: Specific values for melting and boiling points are not consistently reported in the literature for the dihydrogen trifluoride salt, with available data often pertaining to the corresponding fluoride or its trihydrate.

Solubility Profile

Tetrabutylammonium (dihydrogen trifluoride) exhibits solubility in organic solvents.

Solvent	Solubility	Source(s)
Dichloromethane	Soluble	[1]
DMSO	100 mg/mL (331.71 mM) (ultrasonication may be needed)	[3]

Chemical Reactivity and Stability

Tetrabutylammonium (dihydrogen trifluoride) is primarily utilized as a source of fluoride ions for nucleophilic substitution reactions.[4] Its reactivity stems from the availability of the fluoride ion, which can act as a nucleophile in various organic transformations. The tetrabutylammonium cation, being large and lipophilic, enhances the solubility of the fluoride salt in organic solvents, facilitating its use in non-aqueous reaction media.

The compound is stable under normal storage conditions, though it is sensitive to air and moisture.[1][3] It is recommended to store it under an inert atmosphere at 4°C for short-term storage and at -20°C or -80°C for longer periods when in solution.[3] It is incompatible with

strong oxidizing agents.^[1] Hazardous decomposition products upon combustion include carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen fluoride.^[1]

Experimental Protocols

Detailed experimental protocols for the determination of all physical and chemical properties are extensive. Below are generalized methodologies for key analytical procedures.

Determination of Solubility

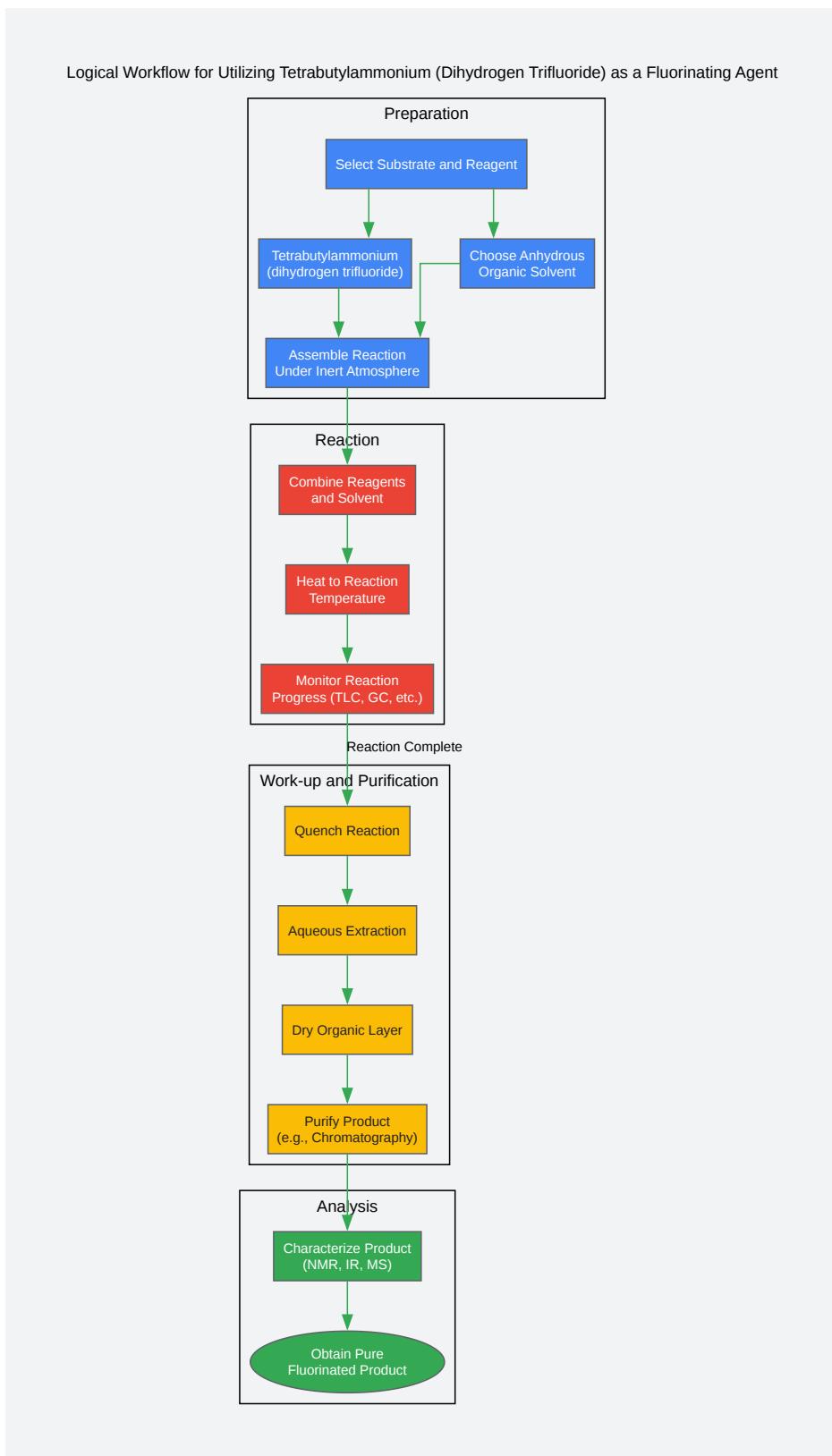
A standard method to determine the solubility of an ionic liquid like **tetrabutylammonium (dihydrogen trifluoride)** in a given solvent involves the following steps:

- Sample Preparation: A known volume of the solvent is placed in a thermostatted vessel equipped with a stirrer.
- Titration: The ionic liquid is incrementally added to the solvent while stirring.
- Observation: The solution is visually inspected for the point of saturation, indicated by the formation of a persistent second phase or turbidity.
- Quantification: The amount of ionic liquid added to reach saturation is used to calculate the solubility at that specific temperature. For more precise measurements, analytical techniques such as HPLC or NMR can be used to determine the concentration of the dissolved ionic liquid in a saturated solution.^[5]

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Sample Preparation: A small amount of the **tetrabutylammonium (dihydrogen trifluoride)** is dissolved in a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6).
- Instrument Setup: The NMR spectrometer is calibrated and shimmed to ensure a homogeneous magnetic field.
- Data Acquisition: ^1H and ^{19}F NMR spectra are acquired. The chemical shifts, coupling constants, and integration of the signals provide information about the structure and purity of


the compound. The tetrabutylammonium cation will show characteristic signals for the butyl groups.

Infrared (IR) Spectroscopy:

- **Sample Preparation:** A thin film of the liquid sample is placed between two salt plates (e.g., NaCl or KBr), or a solution is prepared in a suitable IR-transparent solvent.
- **Data Acquisition:** The IR spectrum is recorded over the appropriate wavenumber range (typically 4000-400 cm^{-1}).
- **Analysis:** The absorption bands are analyzed to identify the characteristic vibrations of the functional groups present in the molecule, such as the C-H bonds of the butyl groups and the N-C bonds of the quaternary ammonium cation. The presence of the dihydrogen trifluoride anion will also give rise to specific vibrational modes.

Visualizing Chemical Applications and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to the application and handling of **tetrabutylammonium (dihydrogen trifluoride)**.

[Click to download full resolution via product page](#)

Caption: Workflow for a typical fluorination reaction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. tcichemicals.com [tcichemicals.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 99337-56-1 · Tetrabutylammonium Dihydrogen Trifluoride · 203-20011 · 201-20012 · 209-20013 [Detail Information] | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [physical and chemical properties of tetrabutylammonium (dihydrogen trifluoride)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1339579#physical-and-chemical-properties-of-tetrabutylammonium-dihydrogen-trifluoride>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com